molecular formula C17H15N7O3 B2921388 1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034438-98-5

1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2921388
CAS No.: 2034438-98-5
M. Wt: 365.353
InChI Key: GIJUCHSCRGZGSZ-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including a 1,2,4-oxadiazole and a 1,2,4-triazolo[4,3-a]pyridine . These types of structures are often found in compounds with significant biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and the various functional groups attached to them. The 1,2,4-oxadiazole ring contains an oxygen atom and two nitrogen atoms, while the 1,2,4-triazolo[4,3-a]pyridine ring contains three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups provides multiple sites for potential reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the various functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Balandis et al. (2019) highlights the synthesis of 1,3-disubstituted pyrrolidinone derivatives with various moieties, including triazole, oxadiazole, and thiadiazole, and their tested antibacterial activity against strains like S. aureus and E. coli. The derivatives demonstrated significant antibacterial activity, illustrating the potential of complex heterocyclic compounds in developing new antibacterial agents (Balandis et al., 2019).

Fused Mesoionic Heterocycles

Research on 1,3,4-triazolo[3,2-a]pyridine derivatives by Molina et al. indicates the preparation of mesoionic derivatives and their potential chemical applications. These compounds undergo various reactions, leading to the synthesis of guanidine derivatives and mesoionic compounds, hinting at the versatility of such structures in chemical synthesis and potential drug design (Molina et al., 1984).

Novel Heterocyclic Derivatives

El‐Sayed et al. (2008) focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the pool of bicyclic and monocyclic heterocyclic compounds. These compounds are significant for their potential applications in pharmaceuticals and material science, demonstrating the broad applicability of synthesizing novel heterocyclic compounds (El‐Sayed et al., 2008).

Antimicrobial and Antitumor Activities

Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives and bipyrazoles. These compounds were evaluated for their cytotoxic effects against human cell lines, demonstrating the potential of complex heterocyclic compounds in developing new therapies for cancer and microbial infections (Riyadh, 2011).

Future Directions

Future research could focus on further exploring the biological activities of this compound and related structures. This could include studies on their mechanisms of action, potential therapeutic applications, and the development of more efficient synthetic routes .

Properties

IUPAC Name

1-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-10-19-16(27-22-10)11-5-4-8-24-13(20-21-14(11)24)9-18-15(25)12-6-3-7-23(2)17(12)26/h3-8H,9H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJUCHSCRGZGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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